![molecular formula C24H27N5 B2993468 4-(4-苄基哌嗪-1-基)-2,8,10-三甲基吡啶并[2',3':3,4]嘧啶-1,5-二酮 CAS No. 896850-12-7](/img/structure/B2993468.png)

4-(4-苄基哌嗪-1-基)-2,8,10-三甲基吡啶并[2',3':3,4]嘧啶-1,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

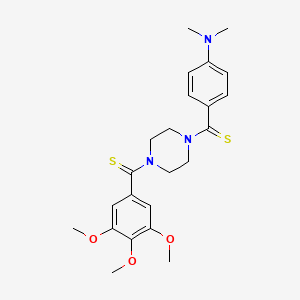

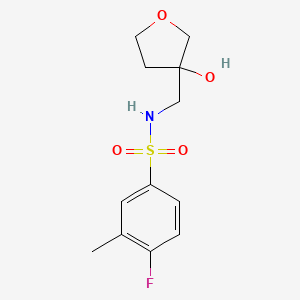

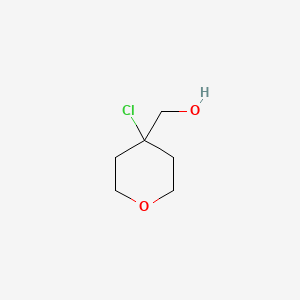

This compound is a unique chemical with the empirical formula C23H36N2O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

The molecular weight of this compound is 372.54 . The SMILES string representation isO=C (OC (C) (C)C)N (CC1)CCC1CN (CC2)CCC2CC3=CC=CC=C3 . This provides a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid . Its log P value, which indicates its solubility in water and oil, was calculated to be 5.31, which is greater than that of ibrutinib (clog P = 4.06) .科学研究应用

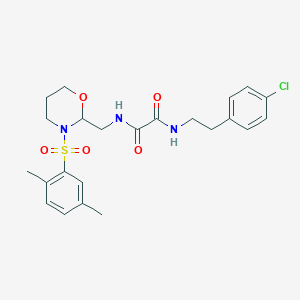

COX-2 选择性抑制剂

研究表明,与指定化合物密切相关的吡唑并[3,4-d]嘧啶衍生物具有通过 COX-2 抑制显示的潜在抗炎活性。这些化合物的合成,包括各种苯甲酰胺基-吡唑并[3,4-d]嘧啶-4-酮,显示出针对 COX-2 的优异抑制特性,表明抗炎药的治疗开发具有重要途径 (Raffa 等人,2009)。

抗癌和抗菌剂

另一项研究专注于通过微波辐射环缩合合成嘧啶连接的吡唑杂环化合物,表明其具有杀虫和抗菌潜力。这项研究强调了吡唑并[1,5-a]嘧啶衍生物在开发治疗传染病和害虫控制方面的广泛用途,展示了它们超越传统药物应用的多功能性 (Deohate & Palaspagar,2020)。

癌症研究中的抗增殖活性

通过一步三组分反应合成新的噻唑/苯并噻唑稠合吡喃嘧啶衍生物,突出了它们对几种癌细胞系的抗增殖活性。这一发现为开发靶向癌症疗法开辟了新途径,展示了吡唑并[1,5-a]嘧啶衍生物在肿瘤学中的巨大潜力 (Nagaraju 等人,2020)。

神经炎症的影像剂

一项关于 N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺的具体研究证明了其作为神经炎症中 IRAK4 酶的 PET 影像剂的潜力。这突出了吡唑并[1,5-a]嘧啶衍生物在诊断影像中的作用,提供了对神经炎症状况的见解 (Wang 等人,2018)。

抗菌剂

已经开发出针对金黄色葡萄球菌 DNA 聚合酶 III 的新型吡唑并[3,4-d]嘧啶基抑制剂。这些化合物代表了一类针对革兰氏阳性菌具有良好活性的新型抗菌剂,强调了吡唑并[1,5-a]嘧啶衍生物在对抗细菌感染中的治疗潜力 (Ali 等人,2003)。

作用机制

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound acts as a CDK2 inhibitor . It binds to the active site of CDK2, preventing the binding of ATP, which is necessary for the kinase activity of CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting cell growth at low concentrations .

安全和危害

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-dependent kinase 2), a key component for cell proliferation . The interaction between the compound and CDK2 results in the inhibition of the kinase, thereby affecting the cell cycle .

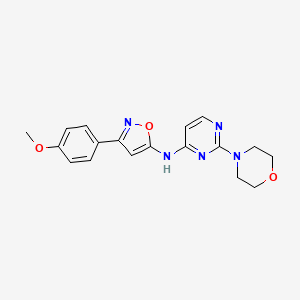

Cellular Effects

4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . This binding leads to the inhibition of CDK2, resulting in changes in gene expression and cell cycle progression .

Temporal Effects in Laboratory Settings

Over time, the compound has shown to maintain its stability and effectiveness in laboratory settings . Long-term effects on cellular function have been observed in in vitro studies, with the compound continuing to inhibit cell growth and induce apoptosis .

Dosage Effects in Animal Models

The effects of 4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models . High doses of the compound have shown to have toxic effects, while lower doses have shown to effectively inhibit cell growth .

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It has shown to affect metabolic flux and metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5/c1-16-13-17(2)25-23-22(16)24-26-18(3)14-21(29(24)27-23)28-11-9-20(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAIAMLGXWPDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCC(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)